molecular formula C14H16ClF2NO B5180740 (2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone

(2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone

Cat. No.: B5180740
M. Wt: 287.73 g/mol
InChI Key: NXPGHOPHBLZKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C14H16ClF2NO It is characterized by the presence of a chlorinated and fluorinated aromatic ring, a piperidine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,6-difluoro-3-methylbenzoyl chloride and 2-methylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors may be used.

    Automation and Monitoring: Advanced automation and monitoring systems are employed to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.

    Pathway Modulation: Influence biochemical pathways, leading to changes in cellular processes.

    Molecular Targets: Target proteins, nucleic acids, or other biomolecules, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-chloro-5,6-difluoro-3-methylphenyl)(4-methyl-1-piperidinyl)methanone: Similar structure with a different piperidine substitution.

    (2-chloro-5,6-difluoro-3-methylphenyl)(4-methyl-1-piperazinyl)methanone: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

(2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone is unique due to its specific substitution pattern on the aromatic ring and the presence of a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO/c1-8-7-10(16)13(17)11(12(8)15)14(19)18-6-4-3-5-9(18)2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPGHOPHBLZKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C(=CC(=C2F)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.